![molecular formula C18H16N2O4 B2465722 5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide CAS No. 443116-98-1](/img/structure/B2465722.png)
5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound “5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals . The molecule also contains a carboxamide group, which is a functional group that is often found in various drug molecules .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine ring and the carboxamide group. Pyridine is a basic aromatic heterocycle and can undergo electrophilic substitution reactions . The carboxamide group could be involved in various reactions, such as hydrolysis or reduction .Scientific Research Applications
- Researchers have explored the antimicrobial properties of this compound. It exhibits potency and selectivity against fungal and bacterial strains . Further studies could investigate its mechanism of action and potential use as an antimicrobial agent.
- Pyridine-based molecules have been incorporated into over 7000 existing drug molecules, highlighting their clinical relevance .
Antimicrobial Activity
Medicinal Chemistry Research
Chemical Modifications and Further Development
Mechanism of Action
Target of Action
Compounds with a pyridine moiety have been known to interact with various biological targets . The presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .
Mode of Action
The protonated pyridine ring may provide resonance stabilization of carbanionic intermediates, facilitating the interaction with the target .
Biochemical Pathways
Compounds with a pyridine moiety have been known to influence various biochemical pathways . The compound’s interaction with its targets could lead to changes in these pathways, resulting in downstream effects.
Safety and Hazards
properties
IUPAC Name |
5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-3-5-13(6-4-10)20-17(22)15-7-14-12(9-21)8-19-11(2)16(14)24-18(15)23/h3-8,21H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCBFXWZCRRNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=NC=C3CO)C)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide |
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